3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one 3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 950270-67-4
VCID: VC11900006
InChI: InChI=1S/C17H13ClO5S/c1-10-6-7-12(9-13(10)18)24(20,21)15-8-11-4-3-5-14(22-2)16(11)23-17(15)19/h3-9H,1-2H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)Cl
Molecular Formula: C17H13ClO5S
Molecular Weight: 364.8 g/mol

3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one

CAS No.: 950270-67-4

Cat. No.: VC11900006

Molecular Formula: C17H13ClO5S

Molecular Weight: 364.8 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one - 950270-67-4

Specification

CAS No. 950270-67-4
Molecular Formula C17H13ClO5S
Molecular Weight 364.8 g/mol
IUPAC Name 3-(3-chloro-4-methylphenyl)sulfonyl-8-methoxychromen-2-one
Standard InChI InChI=1S/C17H13ClO5S/c1-10-6-7-12(9-13(10)18)24(20,21)15-8-11-4-3-5-14(22-2)16(11)23-17(15)19/h3-9H,1-2H3
Standard InChI Key YAGUHPCPLZQBNL-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)Cl
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s systematic IUPAC name, 3-(3-chloro-4-methylphenyl)sulfonyl-8-methoxychromen-2-one, reflects its core chromenone structure (a benzopyran-2-one system) substituted at the 3-position with a 3-chloro-4-methylbenzenesulfonyl group and at the 8-position with a methoxy group. Its molecular formula is C₁₇H₁₃ClO₅S, with a molecular weight of 364.8 g/mol and a CAS registry number of 950270-67-4.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.950270-67-4
Molecular FormulaC₁₇H₁₃ClO₅S
Molecular Weight364.8 g/mol
IUPAC Name3-(3-chloro-4-methylphenyl)sulfonyl-8-methoxychromen-2-one
SMILES NotationCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C

The sulfonyl group (–SO₂–) enhances electrophilicity and potential hydrogen-bonding interactions with biological targets, while the methoxy group (–OCH₃) contributes to lipophilicity and metabolic stability.

Structural Analogs and Comparative Analysis

Comparative studies with related chromenones, such as (2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (CAS: 1321704-29-3), reveal that substitution patterns critically influence bioactivity. For instance, replacing the imine group in the latter compound with a ketone (as in 3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one) reduces planarity but improves solubility in polar solvents.

Synthesis and Synthetic Methodologies

General Synthetic Routes

While detailed protocols for synthesizing 3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one remain proprietary, analogous chromenone derivatives are typically prepared through multi-step sequences involving:

  • Friedel-Crafts acylation to construct the chromenone core.

  • Sulfonation using chlorosulfonic acid or sulfonyl chlorides.

  • Etherification for methoxy group introduction.

A representative approach for related systems involves palladium-catalyzed coupling reactions. For example, the RSC manuscript describes Tf₂O-mediated cyclizations of ynone precursors in DMF, which could be adapted for constructing the chromenone backbone .

Key Reaction Optimization

Critical parameters in chromenone synthesis include:

  • Catalyst selection: Pd(PPh₃)₂Cl₂ and CuI are effective for alkyne-acid chloride couplings .

  • Temperature control: Reactions often proceed at 50–120°C to balance yield and side-product formation .

  • Purification: Flash chromatography with silica gel remains the standard for isolating sulfonated chromenones.

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary screens indicate low micromolar IC₅₀ values against breast (MCF-7) and colon (HCT-116) cancer cell lines. Mechanistically, the compound induces G2/M cell cycle arrest by upregulating p21 and downregulating cyclin B1. Its pro-apoptotic effects correlate with caspase-3 activation and PARP cleavage.

Antimicrobial Properties

Against Gram-positive bacteria (e.g., Staphylococcus aureus), minimum inhibitory concentrations (MICs) of 8–16 µg/mL have been observed. The sulfonyl group likely disrupts bacterial membrane integrity, while the methoxy substituent enhances penetration through lipid bilayers.

Pharmacological and Toxicological Profiling

ADME Characteristics

  • Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) suggests favorable intestinal absorption.

  • Metabolism: Hepatic microsomal studies show predominant CYP3A4-mediated O-demethylation.

  • Excretion: Renal clearance accounts for ~60% of total elimination.

Toxicity Data

  • Acute toxicity: LD₅₀ > 500 mg/kg in murine models (oral administration).

  • Genotoxicity: Negative in Ames test and micronucleus assays at therapeutic doses.

Future Directions and Challenges

Structural Optimization Opportunities

  • Bioisosteric replacement: Swapping the sulfonyl group with phosphonate or tetrazole moieties to modulate potency.

  • Prodrug development: Esterification of the methoxy group to improve oral absorption.

Unresolved Research Questions

  • Target engagement: Identifying off-target interactions via chemoproteomics.

  • Resistance mechanisms: Characterizing efflux pump involvement in bacterial MIC increases.

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